
(+/-)-Ropivacaine-d7 (propyl-d7) chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

Cat. No.: B12294233 Get Quote

An In-Depth Technical Guide to (+/-)-Ropivacaine-d7 (propyl-d7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (+/-)-
Ropivacaine-d7 (propyl-d7), a deuterated analog of the local anesthetic Ropivacaine. This

document is intended for researchers, scientists, and professionals in drug development who

require detailed technical information for their work.

Core Chemical Properties
(+/-)-Ropivacaine-d7 is a stable, isotopically labeled form of Ropivacaine, where seven

hydrogen atoms on the propyl group have been replaced with deuterium. This labeling makes it

an ideal internal standard for quantitative bioanalytical assays, such as those using liquid

chromatography-mass spectrometry (LC-MS/MS).[1][2]

Table 1: Chemical and Physical Properties of (+/-)-Ropivacaine-d7 (propyl-d7)
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Property Value Source(s)

CAS Number 1392208-04-6 [3]

Molecular Formula C₁₇H₁₉D₇N₂O [4]

Molecular Weight 281.48 g/mol [3]

Appearance White to off-white solid

Melting Point 115 - 117 °C

Solubility No data available

log Pow (Octanol/Water) 2.9

Storage Temperature
-20°C Freezer, under inert

atmosphere, hygroscopic

Mechanism of Action (Ropivacaine)
Ropivacaine, the non-deuterated parent compound, is a long-acting amide local anesthetic. Its

primary mechanism of action involves the reversible inhibition of sodium ion influx into nerve

fibers, which is essential for the propagation of nerve impulses. By blocking voltage-gated

sodium channels, ropivacaine increases the threshold for electrical excitation, slows the

propagation of the nerve impulse, and reduces the rate of rise of the action potential. This

action is potentiated by a dose-dependent inhibition of potassium channels. Ropivacaine

exhibits a greater degree of sensory block compared to motor block, which is attributed to its

lower lipophilicity compared to other local anesthetics like bupivacaine.
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Mechanism of Action of Ropivacaine
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Caption: Mechanism of action of Ropivacaine in blocking nerve impulses.

Experimental Protocols
Quantification of Ropivacaine and its Metabolites using
LC-MS/MS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12294233?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12294233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(+/-)-Ropivacaine-d7 is commonly used as an internal standard for the quantification of

ropivacaine and its metabolites in biological matrices. The following is a representative protocol

derived from published methods.

1. Sample Preparation (Protein Precipitation):

To a 40 µL aliquot of plasma, add 80 µL of ice-cold acetonitrile containing a known

concentration of (+/-)-Ropivacaine-d7 (e.g., 50 ng/mL) as the internal standard.

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

Centrifuge the sample at high speed (e.g., 6100 x g for 30 minutes) to pellet the precipitated

proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen or using a vacuum evaporator at room temperature.

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase

(e.g., 0.1% formic acid in water).

2. LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column is typically used, for example, a Gemini NX-C18,

3.0 x 100 mm, 3 µm particle size.

Mobile Phase A: 0.05% (v/v) formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient Elution: A gradient is employed to separate the analytes. For instance: 0-2 min

hold at 5% B, then a linear gradient to 30% B over 2 minutes, followed by a return to initial

conditions.

Flow Rate: 0.4 mL/min.

Injection Volume: 1-4 µL.
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Column Temperature: 15°C.

Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Ropivacaine: m/z 275.1 → 126.1.

3-OH-Ropivacaine: (Requires specific optimization).

(+/-)-Ropivacaine-d7 (Internal Standard): m/z 282.1 → 133.1.
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LC-MS/MS Quantification Workflow
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Caption: Workflow for the quantification of Ropivacaine using LC-MS/MS.
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Synthesis of (+/-)-Ropivacaine-d7
The synthesis of (+/-)-Ropivacaine-d7 would follow a similar pathway to the non-deuterated

compound, utilizing a deuterated starting material. A plausible synthetic route is the N-alkylation

of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propyl bromide.

1. Reaction:

Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as

tetrahydrofuran (THF).

Add 1-bromopropane-d7 to the reaction mixture.

Reflux the mixture for approximately 20-24 hours.

2. Work-up and Purification:

After the reaction is complete, filter off any inorganic salts that have formed.

Evaporate the solvent to obtain the crude product.

The crude solid can be purified by recrystallization from a suitable solvent like diisopropyl

ether.

Wash the filtered solid with the same solvent and dry under vacuum to yield (+/-)-

Ropivacaine-d7.
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Proposed Synthesis of (+/-)-Ropivacaine-d7
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Caption: A logical pathway for the synthesis of (+/-)-Ropivacaine-d7.

Safety Information
(+/-)-Ropivacaine-d7 is harmful if swallowed and causes skin and serious eye irritation. It may

also cause respiratory irritation. Appropriate personal protective equipment, including gloves,

protective clothing, and eye protection, should be worn when handling this compound. For

detailed safety information, refer to the Safety Data Sheet (SDS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12294233?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/ropivacaine-d7-hydrochloride-dic2154814.html
https://www.mdpi.com/1422-0067/25/24/13487
https://www.lgcstandards.com/KN/en/-Ropivacaine-d7-propyl-d7-/p/CDN-D-6934
https://www.pharmaffiliates.com/en/1217667-10-1-ropivacaine-d7-hydrochloride-pasti078380.html
https://www.benchchem.com/product/b12294233#ropivacaine-d7-propyl-d7-chemical-properties
https://www.benchchem.com/product/b12294233#ropivacaine-d7-propyl-d7-chemical-properties
https://www.benchchem.com/product/b12294233#ropivacaine-d7-propyl-d7-chemical-properties
https://www.benchchem.com/product/b12294233#ropivacaine-d7-propyl-d7-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12294233?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12294233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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